Ethyl 2-[(2-iodophenyl)formamido]acetate

Catalog No.
S11593956
CAS No.
M.F
C11H12INO3
M. Wt
333.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(2-iodophenyl)formamido]acetate

Product Name

Ethyl 2-[(2-iodophenyl)formamido]acetate

IUPAC Name

ethyl 2-[(2-iodobenzoyl)amino]acetate

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

InChI

InChI=1S/C11H12INO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

KJACXWWHANALLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1I

Ethyl 2-[(2-iodophenyl)formamido]acetate is an organic compound with the molecular formula C10H11INO2. It is characterized by the presence of an iodine atom at the ortho position of a phenyl ring, which is linked to a formamido group and an ethyl acetate moiety. This compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its ability to undergo various chemical transformations.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with boronic acids.
  • Reduction Reactions: The ester group can be reduced to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium cyanide can be utilized under mild conditions.
  • Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
  • Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent used in these reactions.

Several synthetic routes exist for the preparation of ethyl 2-[(2-iodophenyl)formamido]acetate. A common method involves:

  • Iodination Process: Ethyl phenylacetate is iodinated using iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide) under controlled conditions to introduce the iodine atom at the ortho position.
  • Formation of Formamido Group: The resulting iodinated compound can then be reacted with formamide to yield ethyl 2-[(2-iodophenyl)formamido]acetate.

In industrial settings, large-scale production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

Interaction studies involving ethyl 2-[(2-iodophenyl)formamido]acetate focus on its potential biological effects and mechanisms of action. Its derivatives may interact with specific molecular targets, leading to various pharmacological effects. Further research is necessary to elucidate its precise interactions within biological systems.

Ethyl 2-[(2-iodophenyl)formamido]acetate can be compared with several structurally related compounds:

Compound NameStructural FeatureUnique Aspect
Ethyl 2-(4-iodophenyl)acetateIodine at para positionDifferent regioselectivity affecting reactivity
Methyl 2-(2-iodophenyl)acetateMethyl ester instead of ethylVariation in steric effects influencing reactivity
Ethyl 2-(2-bromophenyl)acetateBromine instead of iodineDifferent halogen leading to distinct reactivity
Ethyl 2-(phenyl)acetateNo halogen substituentLacks halogen effects on reactivity

Uniqueness

Ethyl 2-[(2-iodophenyl)formamido]acetate is unique due to the presence of the iodine atom at the ortho position, which imparts distinct reactivity patterns not observed in similar compounds. This specific arrangement allows for selective reactions that are valuable in synthetic chemistry, enhancing its utility as an intermediate in organic synthesis.

Amide Coupling Strategies

The formation of amide bonds represents one of the most fundamental transformations in organic synthesis, particularly relevant for constructing the formamide linkage in ethyl 2-[(2-iodophenyl)formamido]acetate. Conventional amide coupling strategies rely primarily on carbodiimide-mediated activation mechanisms, which have been extensively studied and optimized over several decades [1] [2].

Carbodiimide-Based Coupling Systems

N,N-Dicyclohexylcarbodiimide (DCC) remains the archetypal coupling reagent for amide bond formation [3]. The mechanism proceeds through initial activation of the carboxylic acid component to form an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amine component [2]. For the synthesis of ethyl 2-[(2-iodophenyl)formamido]acetate, this approach would involve coupling 2-iodobenzoic acid with ethyl glycinate in the presence of DCC.

The kinetics of carbodiimide-mediated amide formation have been thoroughly investigated using reaction calorimetry [2]. Studies demonstrate that the rate-determining step involves the reaction between the carboxylic acid and the carbodiimide to generate the O-acylisourea intermediate. The observed rate constants exhibit strong pH dependence, with optimal conditions occurring when the carbodiimide exists predominantly in its doubly protonated form [4].

Enhanced Coupling Protocols

Modern improvements to carbodiimide coupling include the incorporation of 1-hydroxybenzotriazole (HOBt) as an additive, which significantly reduces racemization and enhances coupling efficiency [1]. The HOBt additive functions by converting the O-acylisourea intermediate to a more reactive HOBt ester, which then couples with the amine nucleophile with minimal side reactions [2].

Diisopropylcarbodiimide (DIC) offers advantages in solid-phase applications due to the enhanced solubility of its urea byproduct compared to DCC [1]. For solution-phase synthesis of ethyl 2-[(2-iodophenyl)formamido]acetate, DIC/HOBt combinations provide excellent yields while facilitating straightforward purification protocols.

Water-Soluble Coupling Systems

N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC·HCl) represents a significant advancement in environmentally conscious amide synthesis [5]. The water-soluble nature of both the reagent and its urea byproduct enables aqueous workup procedures, eliminating the need for extensive organic solvent consumption [6]. Recent investigations demonstrate that EDC-mediated couplings in aqueous micelles can achieve completion within 15-45 minutes, with products precipitating directly from the reaction mixture [6].

Uronium-Based Activation

O-Benzotriazol-1-yl-N,N,N,N-tetramethyluronium hexafluorophosphate (HBTU) and its azabenzotriazole analog HATU provide highly efficient amide coupling under mild conditions [7]. These reagents demonstrate particular utility for sterically hindered substrates and can achieve coupling completion within 0.5-2 hours [7]. However, safety considerations regarding the potentially explosive HOBt core necessitate careful handling protocols [8].

Emerging Ynamide Coupling Technology

Recent developments in ynamide-mediated coupling represent a paradigmatic shift toward racemization-free amide synthesis [7]. N-Methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA) demonstrate exceptional selectivity for amino groups while maintaining compatibility with diverse functional groups including hydroxyl, thiol, and indole moieties [7]. These reagents operate through a two-step, one-pot mechanism involving initial formation of α-acyloxyenamide active esters followed by aminolysis without purification requirements [7].

Halogenation Techniques for Iodo-Substitution

Electrophilic aromatic iodination presents unique challenges compared to chlorination and bromination due to the inherently low electrophilicity of molecular iodine [9] [10]. Successful iodination protocols require activation of iodine through oxidative processes or complexation with Lewis acids to generate more electrophilic iodine species [11].

Oxidative Iodination Methods

The combination of iodine with nitric acid represents a classical approach for aromatic iodination, generating the highly electrophilic nitrosyl iodide (INO₂) or related species [9]. This method demonstrates particular effectiveness for electron-rich aromatic substrates, achieving yields of 65-85% under controlled conditions [12]. However, the corrosive nature of concentrated nitric acid necessitates specialized equipment and careful handling protocols.

Hydrogen peroxide-mediated iodination offers a milder alternative, generating electrophilic iodine species through oxidation while avoiding the harsh conditions associated with nitric acid systems [10] [11]. This approach typically achieves yields of 70-90% with moderate regioselectivity, making it suitable for substrates containing acid-sensitive functional groups [12].

Metal-Catalyzed Iodination

Copper(II) chloride-catalyzed iodination has emerged as a highly effective method for introducing iodine substituents into aromatic systems [10] [11]. The mechanism involves oxidation of molecular iodine to generate I⁺ species, which subsequently participate in electrophilic aromatic substitution [13]. This method demonstrates good regioselectivity and achieves yields of 75-95% under optimized conditions [12].

N-Iodosuccinimide Systems

N-Iodosuccinimide (NIS) provides a convenient source of electrophilic iodine for aromatic substitution reactions [10]. The reagent demonstrates high selectivity and can operate under mild conditions in various solvent systems. Yields typically range from 80-95%, with excellent functional group tolerance [12].

Meta-Chloroperbenzoic Acid Activation

Recent investigations demonstrate that the combination of iodine with meta-chloroperbenzoic acid (mCPBA) provides an efficient method for aromatic iodination [12]. This system generates electrophilic iodine species in situ and demonstrates particular selectivity for para-substitution in activated aromatic compounds. The method achieves yields of 74-88% without requiring mineral acids [12].

Halogen Exchange Methodologies

N-Chlorosuccinimide/sodium iodide systems offer an alternative approach through in situ generation of electrophilic iodine species [14]. This method demonstrates high regioselectivity and achieves yields of 80-95% under mild conditions in acetic acid [12] [14]. The approach provides excellent functional group compatibility and minimal environmental impact [12].

Iodine Monochloride Protocols

Iodine monochloride represents a bifunctional halogenating agent capable of introducing either iodine or chlorine substituents depending on reaction conditions and substrate electronics [15]. Spectroscopic studies establish the formation of charge-transfer complexes as precursors to electrophilic substitution, with regioselectivity determined by substrate electronic properties [15].

Green Chemistry Approaches

Contemporary synthetic chemistry increasingly emphasizes sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency. Green chemistry approaches to amide synthesis and aromatic functionalization have evolved significantly, offering viable alternatives to traditional protocols [16] [17].

Enzymatic Amidation Strategies

Biocatalytic amide formation using Candida antarctica lipase B (CAL-B) represents a paradigm shift toward sustainable synthesis [16]. These enzymatic protocols operate in environmentally benign solvents such as cyclopentyl methyl ether, achieving excellent conversions (85-95%) without requiring intensive purification steps [16]. The methodology demonstrates broad substrate scope, accommodating primary and secondary amines as well as cyclic amine systems [16].

Enzymatic amidation protocols eliminate the need for stoichiometric coupling reagents while operating under mild reaction conditions [18]. The biocatalytic approach demonstrates particular utility for large-scale production, offering both environmental and economic advantages over traditional chemical methods [16].

Aqueous Amide Coupling

Water-based amide coupling represents a significant advancement in sustainable synthesis, utilizing aqueous micelles to enhance reaction rates while eliminating organic solvent consumption [6]. EDC-mediated couplings in aqueous PS-750-M micelles achieve completion within 15-45 minutes, with products precipitating directly from the reaction mixture for facile isolation [6].

Recent developments in aqueous amidation include the use of 2-azaaryl-1-methylpyridinium (AMPx) reagents capable of promoting amide formation in 100% water [19]. These systems demonstrate process mass intensities comparable to or lower than conventional coupling reagents while utilizing environmentally benign reaction media [19].

Solvent-Free Mechanochemical Synthesis

Mechanochemical amide coupling using ball milling techniques eliminates bulk solvent requirements while achieving high yields (70-96%) and rapid reaction rates [20]. The combination of uronium-based coupling reagents such as COMU or TCFH with potassium hydrogen phosphate provides effective activation under solvent-free conditions [20].

The mechanochemical approach demonstrates particular utility for challenging substrates, including hindered carboxylic acids and low-nucleophilic amines, achieving coupling within 90 minutes [20]. Process mass intensities of 5-15 represent significant improvements over conventional solution-phase protocols [21].

Recyclable Coupling Reagent Systems

Recent innovations in coupling reagent design focus on recovery and reuse to minimize waste generation [22] [21]. The development of ethyl (E)-2-((((5-chlorothiophen-2-yl)sulfonyl)oxy)imino)-2-cyanoacetate (o-CTSOXY) demonstrates successful reagent recycling through recovery and reconstruction of the coupling agent from reaction byproducts [22].

These systems achieve racemization-free peptide synthesis while replacing hazardous solvents such as N,N-dimethylformamide with more environmentally acceptable alternatives including acetone and ethyl acetate/dimethyl sulfoxide mixtures [22].

Sustainable Solvent Systems

The replacement of traditional organic solvents with bio-based alternatives represents a critical component of green amide synthesis [17] [23]. Ethyl acetate and propylene carbonate have emerged as preferred solvents for peptide synthesis, offering improved environmental profiles while maintaining synthetic efficiency [24].

PolyPeptide Group demonstrations show that replacing dimethylformamide with recyclable solvent systems can reduce environmental impact four-fold while decreasing solvent costs by 50% [23]. Recovery of 86% ethyl acetate, 70% dimethyl sulfoxide, and 38% coupling reagent additives demonstrates the feasibility of industrial-scale green synthesis [23].

Continuous Flow Reactor Implementations

Continuous flow chemistry has revolutionized organic synthesis by providing enhanced control over reaction parameters, improved safety profiles, and simplified scale-up procedures [25]. Flow reactor implementations for amide coupling and aromatic functionalization offer significant advantages over traditional batch processes [26] [27].

Microflow Reactor Systems

Microflow reactors (0.1-5.0 mL reactor volume) enable precise control over reaction conditions while achieving rapid amide coupling within 5 seconds to 5 minutes residence time [27]. Tokyo Institute of Technology research demonstrates that microflow peptide synthesis using highly active reagents can suppress side reactions including epimerization through extremely short contact times [27].

The microflow approach transforms conventional synthetic strategies by enabling the use of highly reactive coupling reagents that would be problematic in batch processes [27]. Throughput rates of 0.1-2.0 g/h make microflow systems particularly suitable for library synthesis and reaction optimization [27].

Continuous Stirred Tank Reactor Applications

Larger continuous stirred tank reactors (10-100 mL) provide enhanced throughput (5-50 g/h) for production-scale synthesis while maintaining the advantages of continuous processing [25]. These systems demonstrate particular utility for amide coupling reactions requiring longer residence times (10-60 minutes) or involving heterogeneous components.

Carbon Disulfide-Mediated Flow Coupling

Direct amide formation in continuous flow using carbon disulfide as a coupling agent represents an innovative approach to sustainable synthesis [26]. The methodology operates in acetonitrile as a less problematic dipolar aprotic solvent while utilizing readily available and low-cost carbon disulfide as the activation agent [26].

The flow-based approach demonstrates excellent yields for both aliphatic and aromatic amides while employing alumina as a reusable heterogeneous Lewis acid [26]. The technology shows excellent robustness and enables easy scale-up without intensive purification protocols [26].

Packed Bed Reactor Configurations

Packed bed reactors (5-50 mL) accommodate solid-supported reagents and catalysts, enabling heterogeneous catalysis applications [25]. These systems achieve throughput rates of 2-20 g/h with residence times of 5-30 minutes, making them suitable for supported reagent chemistry and catalyst recovery applications.

Segmented Flow Technology

Segmented flow reactors (1-20 mL) provide enhanced mixing and controlled stoichiometry through the formation of discrete liquid segments [25]. These systems achieve throughput rates of 1-10 g/h with residence times of 30 seconds to 10 minutes, demonstrating particular utility for multi-phase reactions and precise reagent metering.

Membrane Reactor Integration

Membrane reactors (2-25 mL) combine reaction and separation processes, enabling selective removal of products or byproducts during synthesis [25]. These systems achieve throughput rates of 3-15 g/h while providing enhanced product purity through integrated purification.

Multiphasic Flow Handling

Recent advances in multiphasic continuous flow reactors enable the safe handling of gaseous reagents while maintaining enhanced mass and heat transfer [28]. These developments facilitate the use of reactive gases in pharmaceutical synthesis while providing improved safety profiles and seamless scale-up capabilities [28].

Purification and Isolation Protocols

Effective purification and isolation strategies are essential for obtaining high-purity ethyl 2-[(2-iodophenyl)formamido]acetate suitable for subsequent applications. The selection of appropriate purification methods depends on the physical properties of the target compound, the nature of impurities present, and the scale of synthesis [29] [30].

Column Chromatography Methods

Flash column chromatography on silica gel represents the most widely employed purification technique for organic amides [31]. The method operates through differential adsorption based on polarity differences between the target compound and impurities [32]. For ethyl 2-[(2-iodophenyl)formamido]acetate, typical mobile phase systems include hexane/ethyl acetate gradients or dichloromethane/methanol mixtures for more polar compounds [31].

The presence of ionizable amine functionality in amide compounds can complicate silica-based separations due to acid-base interactions with silanol groups [31]. These interactions can cause compound degradation, yield loss, and band broadening. Mitigation strategies include the addition of competing amines such as triethylamine to the mobile phase or the use of pre-treated silica columns [31].

Purity levels of 85-98% are typically achievable through column chromatography, with recovery yields ranging from 70-90% [33]. The method demonstrates excellent scalability from laboratory to pilot scale operations [33].

Recrystallization Techniques

Recrystallization represents a highly effective purification method for solid amide compounds, often achieving superior purity levels compared to column chromatography [29]. The technique involves dissolution of the crude solid in a hot solvent followed by controlled crystallization upon cooling [33] [34].

Successful recrystallization requires careful solvent selection based on the target compound's solubility profile [29] [34]. For aromatic amides containing iodine substituents, solvents such as ethanol, methanol, or ethyl acetate often provide appropriate solubility characteristics [29]. The presence of aromatic rings and hydrogen bonding capabilities in amide structures generally favor crystallization processes [29].

Temperature control and cooling rate represent critical parameters for obtaining high-quality crystals [34]. Slow cooling promotes the formation of pure crystals by allowing impurities time to return to solution while the desired compound crystallizes selectively [33] [34]. Recrystallization typically achieves purity levels of 90-99% with recovery yields of 60-85% [33].

High-Performance Liquid Chromatography

Reverse-phase HPLC provides the highest purity levels (95-99.5%) for peptide and amide purification, particularly for complex mixtures [30] [35]. The method separates compounds based on hydrophobic interactions with C18 stationary phases using water/acetonitrile mobile phase systems [30].

For ethyl 2-[(2-iodophenyl)formamido]acetate, the presence of both hydrophobic aromatic/iodine components and hydrophilic amide functionality enables effective separation using reverse-phase conditions [30]. Trifluoroacetic acid (0.1%) is commonly added as an ion-pairing reagent to improve peak symmetry and retention of basic compounds [35].

Preparative HPLC scaling requires optimization of gradient conditions, flow rates, and column dimensions based on the separation achieved at analytical scale [35]. Linear gradients with 1-4% per minute acetonitrile increases over 20-minute timeframes typically provide optimal resolution [35].

Solid-Phase Extraction

Solid-phase extraction (SPE) offers efficient sample cleanup and concentration capabilities for amide compounds [36] [37]. The technique employs solid adsorbents housed within cartridges to selectively retain target analytes while allowing impurities to pass through [37].

Recent developments in automated SPE systems enable parallel purification of compound libraries with significantly upgraded purity compared to crude reaction mixtures [36]. The robust, user-friendly workflow integrates directly with high-throughput synthesis platforms, demonstrating particular utility for amide-bond coupling arrays [36].

SPE achieves purity levels of 80-95% with recovery yields of 75-90% while demonstrating excellent scalability from laboratory to industrial applications [37]. The method provides rapid execution (typically less than 30 minutes) with minimal solvent consumption [37].

Aqueous Workup Procedures

Conventional aqueous workup protocols employ acid-base extractions and phase separations to remove ionic impurities and water-soluble byproducts [38]. For carbodiimide-mediated amide synthesis, aqueous workup effectively removes urea byproducts while concentrating the desired amide product in the organic phase [38].

Typical protocols involve dissolution of the crude product in dichloromethane or ethyl acetate followed by sequential washing with aqueous sodium bicarbonate and hydrochloric acid solutions [38]. The organic phase is then dried over magnesium sulfate and concentrated to yield the amide product [38].

Modern solid-phase workup alternatives employ polymeric resins to scavenge ionic impurities and excess reagents [38]. Amberlyst resins (A-26(OH), Amberlyst 15, Amberlite IRA743) effectively remove charged species while enabling straightforward filtration-based isolation [38]. This approach achieves comparable yields and purity to conventional aqueous workup while simplifying processing requirements [38].

Vacuum Distillation Applications

Vacuum distillation enables purification of compounds with elevated boiling points while preventing thermal decomposition [39]. The technique operates through reduced pressure conditions that decrease boiling points, making it suitable for thermally sensitive amide compounds [39].

For ethyl 2-[(2-iodophenyl)formamido]acetate, the presence of the ethyl ester functionality and moderate molecular weight suggest potential applicability for vacuum distillation purification [39]. Short-path distillation apparatus is commonly employed for laboratory-scale applications, achieving purity levels of 85-95% with recovery yields of 70-85% [39].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.98619 g/mol

Monoisotopic Mass

332.98619 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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